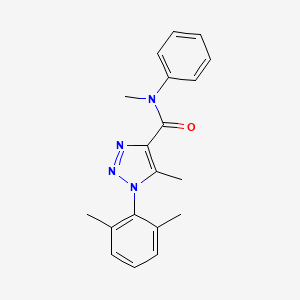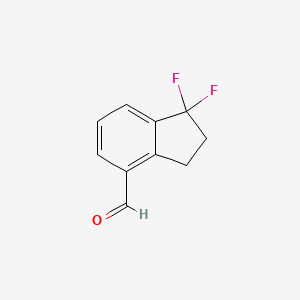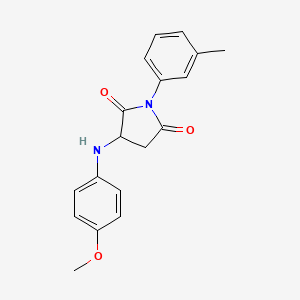
3-((4-Methoxyphenyl)amino)-1-(m-tolyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine-2,5-dione, also known as Crizotinib Impurity 18, is a chemical compound with the molecular formula C4H5NO2 . It’s used in drug research and development .
Molecular Structure Analysis
The molecular structure of pyrrolidine-2,5-dione consists of 4 carbon atoms, 5 hydrogen atoms, and 2 oxygen atoms . The exact structure can be determined using various analytical techniques such as NMR and IR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine-2,5-dione, such as its melting point, boiling point, and solubility, are not specified in the search results. These properties can be determined through laboratory testing .Applications De Recherche Scientifique
Synthesis Techniques
Acylation of Pyrrolidine-2,4-diones : A method involves the synthesis of 3-acyltetramic acids from pyrrolidine-2,4-diones, showcasing a protocol that might be relevant to modifying or synthesizing compounds like 3-((4-Methoxyphenyl)amino)-1-(m-tolyl)pyrrolidine-2,5-dione. This process includes acylation at C-3 using acid chlorides of various acids in the presence of Lewis acids, suggesting a pathway for functionalizing similar compounds (Jones et al., 1990).
Potential Applications
Bioactivity and Synthesis of Novel Derivatives : Research on pyrrolidine-2,4-dione derivatives often explores their bioactivity, such as antimicrobial properties or as inhibitors for specific biochemical pathways. For instance, studies on substituted 4-acylpyrrolin-2-ones have investigated their interaction with primary amines and assessed the antimicrobial activity of the resulting compounds, indicating the potential of derivatives like 3-((4-Methoxyphenyl)amino)-1-(m-tolyl)pyrrolidine-2,5-dione for producing bioactive molecules (Gein et al., 2009).
Herbicidal and Fungicidal Activities : Another avenue of research involves evaluating the herbicidal and fungicidal activities of pyrrolidine-2,4-dione derivatives. Novel compounds synthesized from this class have shown promising results in controlling agricultural pests and diseases, which could imply the utility of 3-((4-Methoxyphenyl)amino)-1-(m-tolyl)pyrrolidine-2,5-dione in developing new agrochemicals (Zhu et al., 2005).
Propriétés
IUPAC Name |
3-(4-methoxyanilino)-1-(3-methylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-4-3-5-14(10-12)20-17(21)11-16(18(20)22)19-13-6-8-15(23-2)9-7-13/h3-10,16,19H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIFLVAOUNFAAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

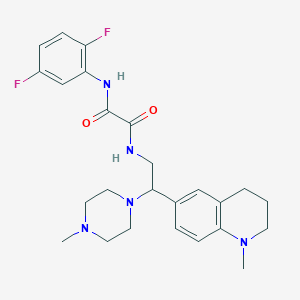
![4-[(4-Phenylpiperazin-1-yl)methyl]phenol](/img/structure/B2891031.png)
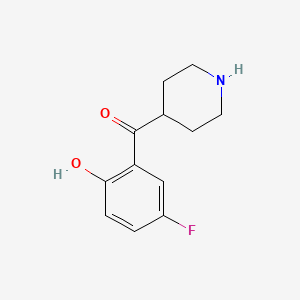
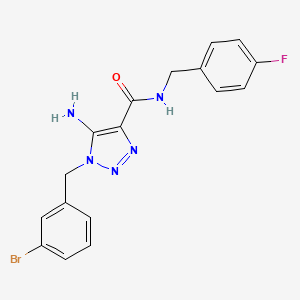
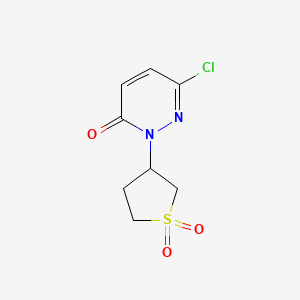
![ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2891038.png)

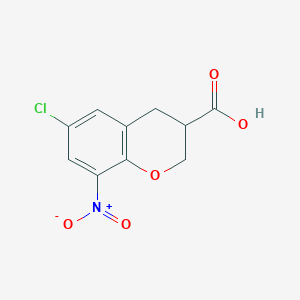
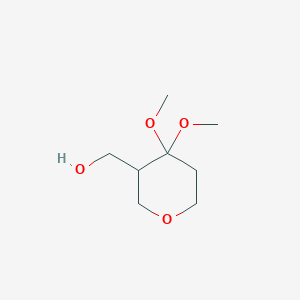
![[(2-Bromophenyl)sulfamoyl]dimethylamine](/img/structure/B2891044.png)
![N-(5-chloro-2-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2891045.png)
![ethyl 6-chloro-4-[(2-nitrobenzyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2891046.png)
